molecular formula C11H10F2O B11767923 1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one

1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one

Cat. No.: B11767923
M. Wt: 196.19 g/mol
InChI Key: NRJBPPGHRHNTRX-UHFFFAOYSA-N
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Description

1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one is an indanone derivative featuring a ketone group at the 4-position of a 2,3-dihydroindene scaffold, with 1,1-difluoro substituents on the fused cyclohexane ring. The 1,1-difluoro substitution likely enhances electrophilicity at the carbonyl group due to fluorine’s electron-withdrawing nature, influencing reactivity and intermolecular interactions. Such compounds are typically synthesized via radical or transition metal-catalyzed benzylic functionalization (e.g., copper-catalyzed C–H coupling or trifluoromethylthiolation ). Applications span intermediates for pharmaceuticals, fragrances (e.g., musk derivatives ), and materials science.

Properties

Molecular Formula

C11H10F2O

Molecular Weight

196.19 g/mol

IUPAC Name

1-(1,1-difluoro-2,3-dihydroinden-4-yl)ethanone

InChI

InChI=1S/C11H10F2O/c1-7(14)8-3-2-4-10-9(8)5-6-11(10,12)13/h2-4H,5-6H2,1H3

InChI Key

NRJBPPGHRHNTRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2CCC(C2=CC=C1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one typically involves the fluorination of a suitable precursor, such as 2,3-dihydro-1H-inden-1-one. The reaction conditions often include the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other higher oxidation state compounds.

    Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like NaBH4 and LiAlH4 are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The ketone group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly alter the properties of indanone derivatives. Key comparisons include:

Compound Name Substituents Key Effects Reference
Target compound 1,1-difluoro High electrophilicity at carbonyl due to electron-withdrawing F atoms -
1-(6-tert-butyl-3-methoxy-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethan-1-one tert-butyl, methoxy, dimethyl Methoxy donates electrons, reducing carbonyl reactivity; tert-butyl enhances steric bulk
Celestolide (1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethan-1-one) tert-butyl, dimethyl Hydrophobic tert-butyl group increases logP (1.92), favoring fragrance longevity
1-(6-tert-butyl-3-((trifluoromethyl)thio)-2,3-dihydro-1H-inden-4-yl)ethan-1-one trifluoromethylthio, tert-butyl Strong electron-withdrawing SCF3 group raises IR C=O stretch to 1713 cm⁻¹
1-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethan-1-one chlorobenzyl, benzimidazole Conjugation with benzimidazole shifts IR C=O to 1686 cm⁻¹
Spectroscopic Data

Carbonyl Group Analysis :

  • IR Spectroscopy : Electron-withdrawing groups (e.g., SCF3) increase C=O stretching frequencies (1713 cm⁻¹ in compound 7 ), while electron-donating groups (e.g., methoxy) reduce them (~1680–1688 cm⁻¹ in benzimidazoles ).
  • 13C NMR: The carbonyl carbon resonates at 175.1 ppm in methoxy-substituted indanones but shifts upfield to 187.6 ppm in tert-butyl/methoxy derivatives due to steric and electronic effects .

Key Differentiators of the Target Compound

The 1,1-difluoro substitution distinguishes the target compound from analogs by:

Enhanced Reactivity : Fluorine’s electronegativity increases the electrophilicity of the carbonyl group, favoring nucleophilic additions or condensations.

Polarity and Solubility : Difluoro groups may lower logP compared to tert-butyl or methyl substituents, altering bioavailability or environmental persistence.

Steric Profile : Compact fluorine atoms reduce steric hindrance compared to bulkier groups (e.g., tert-butyl), enabling diverse functionalization.

Biological Activity

1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H8_{8}F2_{2}O
  • Molecular Weight : 196.17 g/mol

Biological Activity Overview

Research indicates that 1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one exhibits various biological activities, including anti-inflammatory and anticancer properties. The biological mechanisms are primarily attributed to its interaction with specific molecular targets involved in signaling pathways.

The compound's biological effects can be summarized as follows:

Anti-inflammatory Effects

  • Inhibition of pro-inflammatory cytokines such as TNF and IL-6.
  • Suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Anticancer Activity

  • Induction of apoptosis in cancer cells through modulation of Bcl-2 family proteins.
  • Inhibition of cell proliferation via cyclin-dependent kinase (CDK) inhibition .

Case Studies

Several studies have documented the effects of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound reduced neuroinflammation and neuronal apoptosis in models of neurodegenerative diseases. It was shown to inhibit GSK-3β activity, which is linked to neuroinflammation .
  • Cytotoxicity in Cancer Cells : In vitro studies indicated that the compound exhibited cytotoxic effects on various cancer cell lines, leading to increased apoptosis and decreased cell viability .
  • Inflammatory Disease Models : In animal models of inflammatory diseases, treatment with the compound resulted in significant reductions in inflammatory markers and improved clinical outcomes .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of NF-kB and cytokine production
AnticancerInduction of apoptosis via CDK inhibition
NeuroprotectionReduction of GSK-3β activity

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